molecular formula C13H17N3 B14896758 n-Isobutyl-3-methylquinoxalin-2-amine

n-Isobutyl-3-methylquinoxalin-2-amine

Cat. No.: B14896758
M. Wt: 215.29 g/mol
InChI Key: UALCOEMOCZWBGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isobutyl-3-methylquinoxalin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methylquinoxalin-2-amine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

n-Isobutyl-3-methylquinoxalin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives of the compound .

Scientific Research Applications

n-Isobutyl-3-methylquinoxalin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of n-Isobutyl-3-methylquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both isobutyl and methyl substituents on the quinoxaline core. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other quinoxaline derivatives .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

3-methyl-N-(2-methylpropyl)quinoxalin-2-amine

InChI

InChI=1S/C13H17N3/c1-9(2)8-14-13-10(3)15-11-6-4-5-7-12(11)16-13/h4-7,9H,8H2,1-3H3,(H,14,16)

InChI Key

UALCOEMOCZWBGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1NCC(C)C

Origin of Product

United States

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